molecular formula C24H30N2O4S B1167521 nifR4 protein CAS No. 123138-90-9

nifR4 protein

Cat. No.: B1167521
CAS No.: 123138-90-9
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Description

Contextualizing NifR4 Protein within Biological Nitrogen Fixation

Biological nitrogen fixation is essential for life, providing a usable form of nitrogen for the biosynthesis of essential molecules like proteins and nucleic acids. The core machinery of nitrogen fixation, the nitrogenase enzyme, is encoded by a suite of nif genes. The expression of these nif genes is precisely regulated in response to environmental cues, particularly the availability of fixed nitrogen and oxygen, and the cellular energy status. wikipedia.orgfishersci.ca

The this compound functions within this regulatory cascade, acting as a sigma factor, specifically belonging to the sigma-54 (σ⁵⁴) family (also known as RpoN). fishersci.cawikipedia.orgwikipedia.orgmpg.defishersci.co.uknih.govnih.govnih.gov Sigma factors are essential subunits of bacterial RNA polymerase that are responsible for recognizing and binding to specific promoter sequences, thereby directing the transcription of target genes. wikipedia.orgmpg.de In the context of nitrogen fixation, sigma-54-dependent promoters are characteristic of many nif genes. wikipedia.orgmpg.de NifR4's role as a sigma-54 factor positions it as a critical determinant in initiating the transcription of the genes required for nitrogenase synthesis and function in organisms where it is present. fishersci.cawikipedia.orgmpg.de

Historical Perspectives of this compound Research and Discovery

The study of this compound is closely linked to research into the regulation of nitrogen fixation in the photosynthetic bacterium Rhodobacter capsulatus. Early genetic studies in R. capsulatus aimed at understanding the regulatory circuits controlling nif gene expression identified several key loci, including those designated nifR1, nifR2, and nifR4. wikipedia.orgfishersci.se Through genetic analysis and comparison with regulatory systems in other bacteria, nifR4 was found to be homologous to the ntrA gene (encoding the sigma-54 factor RpoN) in enterobacteria like Klebsiella pneumoniae. wikipedia.orgwikipedia.orgmpg.defishersci.co.uknih.govfishersci.senih.govnih.gov

Research in the late 1980s and early 1990s focused on characterizing the function of these nifR genes in R. capsulatus. Studies utilizing gene fusions, such as nifH::lacZ and nifR4::lacZ, demonstrated that the expression of structural nif genes like nifH and the regulatory gene nifR4 itself were dependent on the NIFR1/R2 system (analogous to the NtrB/NtrC two-component system) and also on NifA and NifR4. wikipedia.orgmpg.de This established NifR4 as a key player in the regulatory cascade governing nitrogen fixation in this organism. The nucleotide sequence of the wild-type and mutant nifR4 genes in R. capsulatus was also determined, contributing to the understanding of its structure and function.

Properties

CAS No.

123138-90-9

Molecular Formula

C24H30N2O4S

Synonyms

nifR4 protein

Origin of Product

United States

Molecular Identification and Homology of Nifr4 Protein

Genetic Organization and Transcriptional Units Associated with the nifR4 GeneThe genetic organization of the nifR4 gene varies across bacterial species, although it is often found within or associated with nif (nitrogen fixation) gene clusters or regulons. In Rhodobacter capsulatus, the nifR4 gene is part of the nitrogen fixation regulon and forms an autoregulatory circuit.nih.govasm.orgIts expression, along with that of other nif genes like nifH, is dependent on regulatory systems, including the NIFR1/R2 system (analogous to the Ntr system in K. pneumoniae), and the NifA protein.nih.govasm.orgThe nifR4 gene in R. capsulatus is closely linked to the nifHDK operon, which encodes the structural genes for nitrogenase.pnas.org

In other bacteria, nif genes, including those regulated by σ54, are often organized into operons, which are clusters of genes transcribed together as a single messenger RNA molecule. annualreviews.org The organization and number of transcriptional units within nif gene clusters can differ significantly between species. For example, in Klebsiella pneumoniae, 17 nif genes are organized into eight transcription units. annualreviews.org The transcription of nif genes, including those dependent on nifR4 (ntrA), is subject to complex regulation often involving multiple regulatory genes and environmental signals like oxygen and fixed nitrogen. nih.govpnas.organnualreviews.org

Evolutionary Conservation of NifR4 Protein and its Functional MotifsThe evolutionary conservation of the this compound and its functional motifs reflects its fundamental role as a σ54-type sigma factor in regulating essential processes, particularly nitrogen fixation and other nitrogen-regulated pathways, across diverse bacterial lineages.ebi.ac.ukatspace.orgasm.orgasm.orgnih.govwikipedia.orgnih.govThe presence of homologous rpoN (nifR4/ntrA) genes and proteins in a wide range of bacteria, from proteobacteria like Rhodobacter and Klebsiella to cyanobacteria and rhizobia, indicates that the σ54 regulatory system is an ancient and conserved mechanism for controlling gene expression in response to environmental cues.ebi.ac.ukatspace.orgasm.orgresearchgate.netannualreviews.org

Compound Names and PubChem CIDs

Transcriptional and Post Transcriptional Regulation of Nifr4 Protein

Transcriptional Control of nifR4 Gene Expression

The transcription of the nifR4 gene is tightly regulated, ensuring that nitrogen fixation occurs only under appropriate environmental conditions. nih.govwur.nl

Upstream Regulatory Networks Governing nifR4 Gene Transcription

Transcription of nifR4 is dependent on complex upstream regulatory networks involving other key nitrogen fixation regulators. nih.govwur.nlasm.org In R. capsulatus, nifR4 expression relies on the NIFR1/R2 system, which are analogs of the Ntr system components NtrC and NtrB found in Klebsiella pneumoniae. nih.govnih.govasm.org The NIFR1/R2 system senses intracellular fixed nitrogen concentrations and controls the expression of nifA. asm.org NifA, a transcriptional activator, in turn, works in concert with NifR4 (σ⁵⁴) to induce the expression of structural nif genes. asm.orgnih.govasm.org Therefore, the NIFR1/R2 system indirectly governs nifR4 transcription through its regulation of nifA. asm.org AnfA, another transcriptional activator of alternative nitrogenase genes, also activates the rpoN (nifR4) gene in R. capsulatus, placing nifR4 within an autoregulatory circuit involving both NifA and AnfA. asm.orgnih.gov

Autoregulatory Circuits Involving the nifR4 Protein Gene

The nifR4 gene is part of an autoregulatory circuit in R. capsulatus. asm.orgnih.gov Its expression depends on NifR4 itself, confirming that NifA acts in concert with the nif-specific sigma factor NifR4. asm.org This suggests a positive feedback mechanism where the presence of NifR4 is required for its own expression, mediated by NifA and potentially AnfA. asm.orgnih.govasm.org

Post-Translational Modulation of this compound Function

While the primary regulation of nitrogen fixation genes, including nifR4, occurs at the transcriptional level, post-translational modifications can also influence the activity and fate of regulatory proteins involved in this process. asm.orgasm.orgresearchgate.net However, the provided search results offer limited direct information specifically on the post-translational modulation of the this compound itself. Most details regarding post-translational control in the context of nitrogen fixation in the results pertain to other proteins like NifA or components of the Ntr system (e.g., PII protein uridylylation) or the nitrogenase enzyme itself (ADP-ribosylation). wur.nlresearchgate.netresearchgate.netpsu.edu

Influence of Post-Translational Modifications on this compound Subcellular Localization and Stability

There is no information in the provided search results regarding the influence of post-translational modifications on the subcellular localization or stability of the this compound. Studies mentioned focus on the regulation of nifR4 gene expression and the role of the resulting protein as a sigma factor for other nif genes. nih.govnih.govasm.org

Functional Elucidation of Nifr4 Protein in Nitrogen Metabolism and Cellular Adaptation

NifR4 Protein-Mediated Regulation of Nitrogenase Gene Expression

Nitrogen fixation, the conversion of atmospheric dinitrogen gas (N₂) into ammonia (B1221849) (NH₃), is a highly regulated and energy-intensive process catalyzed by the nitrogenase enzyme complex. The expression of the genes encoding this machinery is tightly controlled to ensure that nitrogen fixation occurs only when fixed nitrogen is scarce and environmental conditions are favorable. The this compound is recognized as a key player in this regulatory cascade, primarily acting at the transcriptional level.

Transcriptional Activation of Key Nitrogen Fixation Operons (e.g., nifHDK)

The core structural genes for the nitrogenase enzyme are typically organized in the nifHDK operon. Transcription of this operon, and indeed most other nif genes, is dependent on the sigma factor σ⁵⁴ (RpoN) and a specific transcriptional activator protein, most commonly NifA. NifR4 has been identified as the gene encoding the σ⁵⁴ subunit of RNA polymerase in some diazotrophs, such as Rhodobacter capsulatus. nih.govasm.orgresearchgate.net In this context, NifR4 is essential for the transcription of nif genes activated by NifA. The RNA polymerase containing the NifR4 (σ⁵⁴) subunit binds to specific promoter elements located upstream of nif operons, but it requires the assistance of an activator protein like NifA to initiate transcription. wur.nl

Studies using lacZ fusions to nif genes in Rhodobacter capsulatus have demonstrated that the expression of nifH and nifR4 itself is dependent on NifA and NifR4. asm.orgnih.gov This indicates a positive regulatory loop where NifR4 is required for its own expression, mediated by NifA.

Integration of this compound within the Broader Nitrogen Fixation Regulon

The nitrogen fixation regulon encompasses all the genes involved in nitrogen fixation and its regulation. In organisms like Rhodobacter capsulatus, the rpoN gene (encoding NifR4) is considered part of this regulon. nih.govasm.org Its expression is controlled by the availability of nitrogen, similar to other nif genes. The expression of nifR4, like nifA genes, is under nitrogen control, mediated by the NtrC protein, which likely interacts with a sigma factor distinct from NifR4. wur.nl

The dependence of nifR4 expression on the NIFR1/R2 system (homologous to the NtrB/NtrC two-component system) further integrates NifR4 into the broader nitrogen regulatory network. asm.orgnih.gov This positions NifR4 as a crucial component whose synthesis is regulated in response to cellular nitrogen status, thereby controlling the availability of the σ⁵⁴ factor necessary for nif gene expression.

Interplay of this compound with Core Regulatory Components in Nitrogen Fixation

The regulatory landscape of nitrogen fixation involves complex interactions between multiple protein components. NifR4, as the σ⁵⁴ factor, is central to this interplay, particularly through its functional association with transcriptional activators and two-component regulatory systems.

Functional Interactions with NifA Transcriptional Activator Protein

A fundamental interaction involving NifR4 is with the NifA protein. NifA is a well-conserved transcriptional activator that, in conjunction with the σ⁵⁴-containing RNA polymerase (where σ⁵⁴ is encoded by nifR4), activates the transcription of nif genes. nih.govasm.orgresearchgate.netwur.nlfrontiersin.org NifA proteins typically bind to upstream activator sequences (UAS) located considerable distances from the transcription start site. wur.nl The interaction between NifA bound at the UAS and the σ⁵⁴-RNA polymerase bound at the promoter is thought to involve DNA looping, often facilitated by accessory proteins like Integration Host Factor (IHF). wur.nl

Research in Rhodobacter capsulatus explicitly shows that the expression of nifH and nifR4 is dependent on NifA. asm.orgnih.gov This highlights a direct functional relationship where NifA is required for the transcription driven by the RNA polymerase containing the NifR4 subunit.

Crosstalk with the NIFR1/R2 (NtrB/NtrC) Two-Component Regulatory System

The NIFR1/R2 system, homologous to the general nitrogen regulatory system NtrB/NtrC, plays a critical role in sensing and responding to the intracellular nitrogen status. NtrC, when phosphorylated under nitrogen-limiting conditions, acts as a transcriptional activator for various genes, including nifA in many organisms. nih.govasm.orgresearchgate.netwur.nl

Studies in Rhodobacter capsulatus indicate that the expression of nifA is regulated by the NIFR1/R2 system. asm.orgnih.gov Since NifA is required for nifR4 expression, this establishes an indirect link between the NtrB/NtrC system and NifR4. The NtrB/NtrC system, by controlling NifA levels, thus influences the availability of the NifR4-containing RNA polymerase holoenzyme required for nif gene transcription. While the primary interaction for activating nif genes is between NifA and NifR4-RNA polymerase, the NtrB/NtrC system acts higher up in the regulatory cascade, controlling the expression of key activators like NifA and, consequently, the expression of nifR4. asm.orgwur.nlnih.gov

Research also suggests potential crosstalk between the NtrBC and other two-component systems, which could indirectly influence nitrogen metabolism and potentially the regulation involving NifR4. researchgate.netnih.gov

Linkage of this compound-Mediated Regulation to Cellular Bioenergetics and Metabolism

The activity of transcriptional activators like NifA, which interact with NifR4-containing RNA polymerase, can be modulated by cellular conditions reflecting the metabolic state, such as the ratio of ATP to ADP or the levels of key metabolites like 2-oxoglutarate. nih.govmdpi.comnih.gov These signals, indicative of the cell's carbon and energy status, influence the activity of the nitrogen fixation machinery, which is dependent on NifR4-mediated transcription.

Furthermore, the Ntr (nitrogen regulation) system, which controls the expression of nifA and nifR4, integrates signals related to the balance between carbon and nitrogen metabolism. wur.nlpsu.edu For example, the PII protein, a key component of the Ntr system, senses the levels of 2-oxoglutarate and ATP, thereby linking nitrogen regulation to the cellular energy and carbon status. nih.govpsu.edu This indirect connection highlights how the NifR4-mediated regulatory pathway is responsive to the cell's bioenergetic state, ensuring that the high energy cost of nitrogen fixation is only incurred when the cell has sufficient resources.

While the direct biochemical mechanisms linking NifR4 activity to specific bioenergetic pathways require further detailed investigation, its position within the metabolically responsive nitrogen fixation regulon underscores its indirect but crucial role in coupling nitrogen acquisition with cellular energy availability and metabolic balance.

Summary of this compound Interactions and Regulation

Protein/SystemInteraction with NifR4Regulatory Outcome
NifAFunctional interaction as transcriptional activator.Required for NifR4-dependent transcription of nif genes, including nifR4 itself. nih.govasm.orgnih.gov
NIFR1/R2 (NtrB/NtrC)Indirect influence via regulation of nifA expression.Controls the levels of NifA, thereby impacting NifR4-mediated transcription. asm.orgwur.nlnih.gov
σ⁵⁴-RNA Polymerase Holoenzyme (containing NifR4)NifR4 is a subunit.Mediates transcription of nif genes upon activation by NifA. wur.nl

Regulation of nifR4 Expression in Rhodobacter capsulatus

Regulatory FactorEffect on nifR4 ExpressionConditionSource
NIFR1/R2 SystemRequiredNitrogen-limiting conditions asm.orgnih.gov
NifARequiredNitrogen-limiting conditions asm.orgnih.gov
NifR4Required (autoregulation)Nitrogen-limiting conditions nih.govasm.org
Ammonia/Fixed NitrogenRepressedPresence of ammonia or fixed nitrogen asm.orgwur.nlnih.gov
OxygenRepressedPresence of oxygen asm.orgnih.govpnas.org

Regulatory Coordination with Photosynthesis in Phototrophic Diazotrophs

In phototrophic diazotrophs such as Rhodobacter capsulatus, nitrogen fixation is an energy-intensive process that occurs primarily under anaerobic conditions. These organisms utilize photosynthesis to generate the ATP and reducing power necessary for nitrogenase activity. The regulatory network governing nif gene expression, in which NifR4 is a key component, is intricately linked with the machinery of photosynthesis to ensure that nitrogen fixation proceeds only when photosynthetic energy is available and oxygen, which inactivates nitrogenase, is absent.

The expression of nifR4, along with the structural nifH gene (encoding a subunit of nitrogenase), is dependent on the NIFR1/R2 system (analogous to the Ntr system) and the transcriptional activator NIFA. nih.govasm.org Furthermore, nifR4 expression exhibits autoregulation, being activated by NifA and AnfA (an activator for alternative nitrogenase genes). nih.gov This regulatory dependency ensures that the sigma-54 factor required for nif gene transcription is produced under specific conditions.

Under anaerobic photosynthetic growth conditions, the expression of nifA is regulated by the NIFR1/R2 system and modulated by the nitrogen source. nih.govasm.org Conversely, in the presence of ammonia or oxygen, the expression of nifH and nifR4 is significantly repressed. nih.govasm.org This repression in the presence of oxygen is crucial because nitrogenase is highly oxygen-sensitive. nih.govfao.orgmdpi.com

Research in R. capsulatus has demonstrated a parallel induction of active nitrogenase and an increase in pigment synthesis, indicative of the photosynthetic apparatus. nih.gov This suggests a coordinated regulatory link where conditions favoring photosynthesis (anaerobic, light) also promote the expression of the nitrogen fixation machinery, including the regulatory protein NifR4. The rpoN (nifR4) gene is considered part of the nitrogen fixation regulon, reinforcing its role in this integrated system. nih.gov

Detailed research findings on the expression of nifR4 under different physiological conditions in Rhodobacter capsulatus highlight this regulatory coordination:

GeneCondition (Nitrogen Source)OxygenLightExpression Level (Relative)Source
nifR4AmmoniaPresent-Not expressed nih.govasm.org
nifR4AmmoniaAbsent-Moderate expression of nifA, nifR4 not expressed nih.govasm.org
nifR4Nitrogen-fixingAbsentPresentExpressed nih.govasm.orgnih.gov

This data illustrates how the presence of fixed nitrogen (ammonia) and oxygen repress nifR4 expression, aligning nitrogen fixation activity with the environmental conditions suitable for anaerobic photosynthesis.

Energy Demand and Nitrogen Fixation Pathway Integration

Nitrogen fixation is one of the most energetically expensive biological processes. The reduction of atmospheric dinitrogen (N₂) to ammonia by the nitrogenase enzyme complex requires a substantial input of ATP and low-potential electrons. Specifically, the process consumes at least 16 equivalents of MgATP for each molecule of N₂ reduced. nih.govfao.orgmdpi.com Additionally, it requires a source of low-potential electrons, such as those provided by ferredoxin or flavodoxin. fao.org

In phototrophic diazotrophs, photosynthesis serves as the primary source to meet this high energy demand. The light-dependent reactions of photosynthesis generate ATP and reducing power (in the form of NADPH or reduced ferredoxin), which can then be utilized to fuel the nitrogen fixation pathway. nih.gov The synthesis of the photosynthetic apparatus, including reaction centers and light-harvesting complexes, is induced under anaerobic conditions, coinciding with the requirements for nitrogenase activity. nih.gov

The regulatory role of NifR4, as a sigma-54 factor, is integral to integrating the nitrogen fixation pathway with the cell's energy status. The expression of the nif regulon, which includes nifR4 and the structural genes for nitrogenase, is influenced by regulatory systems that sense the availability of nitrogen and ATP, such as the Ntr system (NIFR1/R2). researchgate.net While NifR4 itself is a transcription factor, its expression is controlled by upstream regulators like NIFA and the NIFR1/R2 system, which respond to these cellular signals. nih.govasm.orgresearchgate.net

In some diazotrophs, the activity of NifA, the activator of sigma-54 dependent nif transcription, is modulated by proteins like NifL, which can sense the cellular energy status through the ADP/ATP ratio. nih.gov Although the direct interaction of NifR4 with such energy-sensing proteins is not as extensively documented as for NifA, the fact that nifR4 expression is part of the NifA-activated regulon, which is ultimately controlled by systems sensing nitrogen and ATP, demonstrates its indirect integration into the energy-sensing mechanisms. nih.govasm.orgnih.govresearchgate.net

The increased pigment content observed in nitrogen-fixing cultures of R. capsulatus compared to ammonium-grown cells provides further evidence of the energetic link; a larger photosynthetic apparatus is developed to support the high ATP and reductant requirements of nitrogen fixation. nih.gov This highlights how the regulation involving proteins like NifR4 ensures that the energetically costly process of nitrogen fixation is coupled with the availability of energy generated through photosynthesis.

The coordinated regulation ensures that nitrogen fixation genes are transcribed via the NifR4 (sigma-54) polymerase holoenzyme predominantly when:

Fixed nitrogen is scarce. nih.govasm.orgresearchgate.net

Oxygen is absent (anaerobic conditions). nih.govasm.orgnih.govfao.orgmdpi.com

Sufficient energy (ATP and reductants) is available, often derived from photosynthesis in phototrophic diazotrophs. nih.govnih.govfao.orgmdpi.com

This multi-faceted regulatory control, involving NifR4 as a key transcriptional component, allows phototrophic diazotrophs to efficiently allocate resources and perform nitrogen fixation under optimal environmental and physiological conditions.

Energy SourceRequirement for Nitrogen FixationProvided by Photosynthesis in Diazotrophs
ATPHigh (e.g., 16 ATP/N₂ fixed)Yes
Reducing EquivalentsLow-potential electronsYes

This table summarizes the key energy requirements for nitrogen fixation and how they are met by photosynthesis in the organisms where NifR4 plays its regulatory role.

Structural and Mechanistic Underpinnings of Nifr4 Protein Interactions

Protein-Protein Interaction Networks Involving NifR4 Protein

This compound, as a σ⁵⁴ factor, interacts with core RNA polymerase to form the holoenzyme, which is essential for the transcription of genes regulated by σ⁵⁴-dependent promoters. asm.orgresearchgate.net Beyond its interaction with RNA polymerase, NifR4 is involved in complex protein-protein interaction networks within the nitrogen fixation regulatory system of R. capsulatus.

This compound as a Constituent of Multi-Protein Regulatory Complexes

The expression of the nifR4 gene itself is part of a multi-protein regulatory circuit. Its expression depends on the NIFR1/R2 system, which is analogous to the Ntr system in K. pneumoniae, as well as on the transcriptional activator NifA and NifR4 itself, indicating an autoregulatory loop. asm.orgresearchgate.netnih.govnih.govasm.org This places NifR4 within a complex involving at least the NIFR1/R2 proteins and NifA.

While K. pneumoniae NtrC-P activates transcription in concert with NtrA (σ⁵⁴) asm.org, R. capsulatus NtrC (NIFR1) does not activate its target genes in the same coordinated manner with σ⁵⁴ as observed in enteric bacteria. nih.govasm.org This suggests differences in the precise multi-protein complexes formed or their modes of action between these organisms.

The transcriptional activator NifA stimulates the expression of nitrogen fixation genes in a σ⁵⁴-dependent manner nih.govresearchgate.netasm.org, implying a functional interaction or complex formation between NifA and the NifR4-RNA polymerase holoenzyme at target promoters.

Characterization of Protein-Protein Interaction Specificity and Domains

The purified R. capsulatus σ⁵⁴ protein exhibits distinct activity compared to enteric σ⁵⁴ proteins, although it retains broad functions. researchgate.net Notably, the R. capsulatus σ⁵⁴ lacks an acidic region that is implicated in the melting of promoter DNA by the E. coli σ⁵⁴ holoenzyme. researchgate.net Conformational differences have also been observed when comparing the R. capsulatus protein to the K. pneumoniae σ⁵⁴, with some of these differences attributed to the DNA-binding domain of σ⁵⁴. researchgate.net These structural and functional distinctions likely contribute to the specificity of its interactions within the R. capsulatus regulatory network.

Although not a direct interactor with NifR4 discussed in the results, the interaction between the response regulator RegA and NtrX in R. capsulatus highlights how different regulatory systems (redox control and nitrogen control) can be connected through protein-protein interactions between response regulators. nih.gov This suggests a broader network of interactions that indirectly influence the context in which NifR4 functions.

Molecular Basis of this compound-DNA Recognition and Binding

NifR4, as a σ⁵⁴ factor, is a DNA-binding protein that directs RNA polymerase to specific promoter sequences. asm.orgresearchgate.net

Identification of Cognate Promoter Sequences and DNA Binding Motifs

σ⁵⁴-dependent promoters are characterized by specific DNA sequences, notably the -24/-12 elements, which are recognized by the σ⁵⁴-containing RNA polymerase holoenzyme. asm.orgnih.gov These sequences are crucial for the initiation of transcription of genes regulated by proteins like NtrC-P and NifA. asm.orgresearchgate.net

Transcriptional activators such as NifA bind to upstream activator sequences, which are distinct from the core promoter but cooperate with the σ⁵⁴-RNA polymerase complex. asm.orgresearchgate.net IHF (integration host factor), another DNA-binding protein, can also bind to nif promoter regions and modulate gene expression, potentially by influencing DNA structure or the binding of other proteins, including those involving NifR4. asm.orgresearchgate.netpnas.orgnih.gov HvrA, a histone-like DNA-binding protein, is also known to modulate nif gene expression by binding to selected nif promoters and may affect NifA binding or DNA bending asm.orgstring-db.org, further illustrating the complexity of DNA recognition elements involved in NifR4-dependent transcription.

Analysis of Conformational Changes during this compound-DNA Complex Formation

While direct detailed analysis of conformational changes of R. capsulatus this compound upon DNA binding is not extensively described in the provided results, it is known that the formation of the open promoter complex by the σ⁵⁴-containing RNA polymerase holoenzyme involves a major structural transition in the DNA contacted by σ⁵⁴. researchgate.net This indicates that significant conformational rearrangements in both the DNA and likely the protein components, including NifR4, occur during the formation of the active transcription initiation complex. General studies on protein-DNA interactions show that both proteins and DNA undergo conformational changes to form functional complexes, and these changes impact stability and specificity. mun.ca

Signal Transduction Cascades Modulated by this compound

This compound, as the σ⁵⁴ subunit of RNA polymerase, is a key component in the signal transduction cascade that regulates nitrogen fixation in R. capsulatus. asm.orgresearchgate.netnih.govnih.govnih.govasm.org The expression of genes controlled by σ⁵⁴-dependent promoters is often the final output of multi-step signaling pathways that respond to environmental cues, such as nitrogen availability. asm.orgnih.govasm.org

The nitrogen regulatory (ntr) system, which involves the NIFR1/R2 proteins (analogs of NtrC and NtrB), acts as a signal transduction cascade that senses and responds to intracellular nitrogen levels. asm.org This system ultimately influences the activity of transcriptional activators like NtrC-P (in K. pneumoniae) and NifA, which then interact with the σ⁵⁴-RNA polymerase holoenzyme to modulate transcription. asm.orgnih.govresearchgate.netasm.org The nitrogen-regulated expression of nifR4 itself highlights its position within this cascade. psu.edu

The regulatory link between nitrogen fixation and photosynthesis in R. capsulatus via proteins like HvrA asm.orgstring-db.org and the interaction between RegA and NtrX nih.gov further illustrate that the signal transduction pathways involving NifR4 are integrated with other cellular regulatory networks, allowing the bacterium to coordinate its metabolic responses to multiple environmental stimuli like nitrogen levels, oxygen tension, and light.

Role in Bacterial Environmental Sensing and Adaptive Responses

NifR4 plays a pivotal role in coupling bacterial environmental sensing to adaptive transcriptional responses, particularly in the regulation of nitrogen metabolism genes. In Rhodobacter capsulatus, the expression of nif genes, which are essential for nitrogen fixation, is dependent on NifR4. wikipedia.orgnih.gov This dependency highlights NifR4's position downstream of environmental sensing systems that monitor nitrogen availability.

The primary environmental signal controlling nif gene expression through NifR4 in many diazotrophs is the availability of fixed nitrogen, such as ammonia (B1221849). When ammonia levels are low, a signal transduction cascade is activated. In systems analogous to the well-characterized Ntr (nitrogen regulation) system in Klebsiella pneumoniae, this cascade involves a sensor kinase (NtrB or its analog, NifR2) and a response regulator (NtrC or its analog, NifR1). nih.govfishersci.no The sensor kinase perceives the environmental cue (low nitrogen) and phosphorylates the response regulator. The phosphorylated response regulator then interacts with NifR4 bound to the RNA polymerase at the promoter of nif genes. asm.orgoup.com

In Rhodobacter capsulatus, the NIFR1/R2 system, analogous to the Ntr system, regulates the expression of nifH and nifR4 itself, in addition to being required for NifA function, another transcriptional activator of nif operons. fishersci.noepa.gov The expression of nifA, which is also crucial for activating most nif operons, is regulated by the NIFR1/R2 system and modulated by the nitrogen source under anaerobic photosynthetic growth conditions. nih.govfishersci.noepa.gov This intricate regulatory network ensures that nitrogen fixation occurs only when needed and under appropriate environmental conditions (e.g., low oxygen, as nitrogenase is oxygen-sensitive). wur.nl

Thus, NifR4 serves as a key component in the bacterial adaptive response to fluctuating environmental nitrogen and oxygen levels by mediating the transcriptional activation of genes required for nitrogen fixation when conditions are favorable. This allows bacteria to adapt and survive in environments where fixed nitrogen is scarce.

Principles of Signal Amplification and Integration in NifR4-Dependent Pathways

Signal amplification and integration are fundamental principles in cellular signaling pathways, allowing cells to respond effectively to diverse and often weak environmental stimuli. wikipedia.orgservice.gov.uknih.govwikipedia.org While the specific mechanisms of signal amplification and integration directly involving the this compound itself are not extensively detailed in the provided search results, its role within the broader nif regulatory network illustrates how these principles likely apply.

In NifR4-dependent pathways, signal amplification can occur at multiple levels. The initial environmental signal (e.g., low ammonia) is detected by a sensor protein (like NifR2/NtrB). This can trigger a phosphorylation cascade, a common mechanism for signal amplification where one activated enzyme can activate multiple downstream molecules. nih.gov In the case of the Ntr system, the sensor kinase phosphorylates the response regulator (NifR1/NtrC). asm.org A single activated kinase molecule can potentially phosphorylate multiple molecules of the response regulator, amplifying the initial signal.

Subsequently, the activated response regulator (e.g., phosphorylated NifR1/NtrC) interacts with NifR4 and the RNA polymerase at the target promoter. These activators, often functioning as oligomers, utilize ATP hydrolysis to facilitate the formation of the open promoter complex, a step essential for transcription initiation. asm.orgoup.com The enzymatic activity of the activator (ATP hydrolysis) can be seen as a form of signal amplification, converting the signal received by the response regulator into the mechanical energy required for transcription. Furthermore, a single activated transcriptional complex involving NifR4 can initiate the transcription of multiple mRNA molecules, and each mRNA molecule can then be translated into multiple protein molecules (e.g., nitrogenase components), leading to a significant amplification of the initial environmental signal at the level of protein production.

Signal integration in NifR4-dependent pathways is evident in the requirement for multiple conditions to be met for efficient nif gene expression. For instance, in Rhodobacter capsulatus, the expression of nif genes requires not only the NIFR1/R2 system (sensing nitrogen levels) and NifR4 but also NifA. nih.govfishersci.noepa.gov NifA itself is regulated by the NIFR1/R2 system and environmental factors like oxygen. nih.govfishersci.noepa.govwur.nl This indicates that signals related to both nitrogen availability and oxygen levels are integrated to control the activity of the nif regulon.

The dependence of NifR4-mediated transcription on activator proteins like NifA and the NIFR1/R2 system exemplifies a form of signal integration where multiple upstream components converge to regulate the activity of the sigma factor and, consequently, gene expression. nih.govfishersci.noepa.gov The requirement for the activated form of the bEBP (often phosphorylated) to interact with NifR4 for transcriptional initiation represents a point of integration where the signal from the sensor kinase/response regulator system is channeled to the transcription machinery. asm.orgoup.com

Data Table: Key Regulatory Components in Rhodobacter capsulatus Nif Gene Expression

ComponentAnalog in K. pneumoniaeRoleRegulation
NifR4 (RpoN)NtrA (σ54)Sigma 54 factor, required for nif operon expression. wikipedia.orgnih.govfishersci.noepa.govExpression depends on NIFR1/R2 system and NifA. nih.govfishersci.noepa.gov
NifR1NtrCResponse regulator in the Ntr-like system. nih.govfishersci.noPhosphorylated by NifR2 in response to low nitrogen. asm.orgoup.comnih.govfishersci.no
NifR2NtrBSensor kinase in the Ntr-like system. nih.govfishersci.noSenses nitrogen levels and phosphorylates NifR1. asm.orgoup.comnih.govfishersci.no
NifANifANif-specific transcriptional activator. nih.govfishersci.noepa.goveragene.comExpression regulated by NIFR1/R2 system and nitrogen source; nih.govfishersci.noepa.gov Activity inhibited by oxygen and high fixed nitrogen in some organisms. wur.nl
NifHNifHComponent of nitrogenase enzyme. nih.govepa.govExpression depends on NIFR1/R2 system, NifA, and NifR4. nih.govfishersci.noepa.gov

Detailed Research Findings:

Research in Rhodobacter capsulatus using translational fusions of the E. coli lacZ gene to R. capsulatus nif genes has been instrumental in deciphering the regulatory circuit of nif gene expression. These studies demonstrated that the expression of nifH and nifR4 is dependent on the NIFR1/R2 system, NifA, and NifR4 itself. nih.govfishersci.noepa.gov Furthermore, the expression of both copies of the nifA gene in R. capsulatus is regulated by the NIFR1/R2 system and is modulated by the nitrogen source under anaerobic photosynthetic growth conditions. nih.govfishersci.noepa.gov In the presence of ammonia or oxygen, moderate expression of nifA was observed, while nifH and nifR4 were not expressed under these conditions, highlighting the tight environmental control of this regulon. nih.govfishersci.no Analysis of defined insertion and deletion mutants in R. capsulatus revealed that while nifS was absolutely essential for nitrogen fixation, mutations in nifV resulted in very slow diazotrophic growth, and ORF6, nifUI, and nifW mutants, as well as a nifUI/nifUII double mutant, exhibited a Nif+ phenotype. wikipedia.org This indicates the core dependency on the NIFR1/R2, NifA, and NifR4 regulatory components for robust nitrogen fixation.

Advanced Methodological Approaches in Nifr4 Protein Research

Genetic Engineering and Mutagenesis Techniques for NifR4 Protein Functional Characterization

Genetic engineering and mutagenesis are fundamental tools for dissecting the biological roles and functional mechanisms of the this compound. These techniques allow researchers to manipulate the nifR4 gene, alter the protein sequence, and observe the resulting phenotypic changes or effects on gene expression. Site-directed mutagenesis, for instance, enables the introduction of specific changes to the DNA sequence, leading to targeted amino acid substitutions in the this compound. This is useful for investigating the importance of particular residues for protein function, interaction with other molecules, or structural integrity. Random mutagenesis techniques can also be employed to generate libraries of nifR4 gene variants, which can then be screened for altered phenotypes or activities, helping to identify regions or residues critical for NifR4 function. Studies on Rhodobacter capsulatus have utilized genetic engineering and mutagenesis to study nifR4 (ntrA) and related genes involved in nitrogen metabolism. frontiersin.orguio.nonih.govbiorxiv.org

Application of Transposon Mutagenesis and Gene Fusion Assays

Transposon mutagenesis is a powerful technique for generating random insertion mutations across a genome, which can help identify genes involved in a specific process, such as nitrogen fixation or regulation mediated by NifR4. In Rhodobacter capsulatus, Tn5 transposon mutagenesis has been used to isolate mutants affecting proline utilization, identifying genes located near nifR4 and highlighting the interconnectedness of metabolic pathways and regulatory networks. uio.no

Gene fusion assays, particularly translational fusions using reporter genes like lacZ (encoding beta-galactosidase), are instrumental in studying the transcriptional regulation and expression patterns of genes, including nifR4. By fusing the promoter or coding region of nifR4 to a reporter gene, researchers can quantify gene expression under different conditions or in various genetic backgrounds. Translational fusions of the Escherichia coli lacZ gene to Rhodobacter capsulatusnif genes, including nifR4, have been constructed to determine the regulatory circuit of nif gene expression in this organism. nih.gov These assays have shown that the expression of nifR4 is dependent on the NIFR1/R2 system and NIFA, and is modulated by the nitrogen source and oxygen availability. nih.gov

Biophysical and Biochemical Characterization of this compound and its Complexes

Biophysical and biochemical methods are essential for characterizing the this compound's intrinsic properties, its interactions with other molecules, and the composition and structure of complexes it forms. These techniques provide insights into the protein's stability, conformation, molecular weight, and assembly states. General protein characterization involves assessing purity, molecular weight, structure, and interactions.

In Vitro Purification and Enzymatic Activity Assays of this compound

Obtaining purified this compound is a prerequisite for many biochemical and biophysical studies. Standard protein purification techniques, such as affinity chromatography, size exclusion chromatography, and ion exchange chromatography, are employed to isolate NifR4 from cellular extracts or recombinant expression systems. While NifR4 functions as a sigma factor involved in transcription initiation, its "enzymatic activity" in the traditional sense might not apply. However, functional assays related to its role in transcription, such as in vitro transcription assays or assays measuring the expression of target genes (e.g., hydrogenase activity in nifR4 mutants), can be used to assess its biochemical function. These assays help to confirm the protein's activity after purification and to study the factors influencing its function.

Structural Determination Techniques (e.g., X-ray Crystallography, NMR Spectroscopy, Small-Angle X-ray Scattering)

Determining the three-dimensional structure of this compound, alone or in complex with DNA or other proteins, is crucial for understanding its mechanism of action at a molecular level. X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Small-Angle X-ray Scattering (SAXS) are primary techniques used for protein structure determination.

Experimental Analysis of Protein-Protein and Protein-DNA Interactions (e.g., Co-chromatography, Limited Proteolysis, Mass Photometry)

Understanding the interactions of NifR4 with other proteins (such as core RNA polymerase, bacterial enhancer-binding proteins, or other regulatory factors) and with DNA (specifically, sigma 54-dependent promoters) is central to elucidating its regulatory role. Various experimental techniques are employed for this purpose.

Techniques for studying protein-protein interactions include affinity purification followed by mass spectrometry, yeast two-hybrid systems, protein-fragment complementation assays, and Förster resonance energy transfer (FRET). Light scattering methods like composition-gradient multi-angle light scattering (CG-MALS) can also characterize protein interactions in solution, providing information on binding stoichiometry and affinity. Limited proteolysis can serve as a probe for protein-protein interactions, as the binding of a partner protein can protect regions of the protein from proteolytic cleavage.

For studying protein-DNA interactions, techniques such as electrophoretic mobility shift assays (EMSA), DNase footprinting, and chromatin immunoprecipitation (ChIP) are commonly used. NifR4 (sigma 54) is known to interact with specific DNA sequences at promoter regions, typically centered around -24 and -12 relative to the transcription start site. frontiersin.org Analyzing these interactions is crucial for understanding how NifR4 recruits RNA polymerase to target promoters and initiates transcription. While not explicitly mentioned for NifR4 in the search results, co-chromatography could be used to assess the formation of stable protein complexes involving NifR4. Mass photometry is a relatively new technique that allows for the determination of the mass distribution of proteins and protein complexes in solution, providing insights into their oligomeric state and the composition of assemblies.

Computational Biology and Bioinformatic Applications in this compound Studies

Computational biology and bioinformatics play a vital role in complementing experimental studies of the this compound. These approaches facilitate the analysis of protein sequences, prediction of structural features, identification of potential interaction partners, and understanding of regulatory networks. Bioinformatics analysis has been used to compare the sequence of nifR4 (ntrA) from Rhodobacter capsulatus with ntrA genes from other organisms like Klebsiella pneumoniae and Azotobacter vinelandii, revealing conserved sequences and highlighting its identity as a sigma 54 factor. nih.govfrontiersin.orgnih.gov

Computational methods for protein structure prediction, including homology modeling, protein threading, and ab initio methods, can provide theoretical models of NifR4 structure when experimental structures are not available. These models can be used to guide experimental design and to interpret experimental data. Computational tools can also predict potential protein-protein interaction sites on the surface of NifR4. Furthermore, bioinformatics approaches are used to identify potential NifR4-binding sites in genomic DNA by searching for conserved sigma 54-dependent promoter motifs. frontiersin.org This helps in identifying the regulon controlled by NifR4. The comparison of protein fragments generated by limited proteolysis and computational cutting can also provide insights into protein structure and dynamics.

Advanced Sequence Homology and Phylogenetic Analysis

The this compound has been identified and studied in the photosynthetic bacterium Rhodobacter capsulatus. rightanswerknowledge.comnih.govasm.org Notably, NifR4 is recognized as an analog of the NtrA protein found in Klebsiella pneumoniae. nih.govasm.orgresearchgate.net This analogy is based on significant sequence similarity between the two proteins. researchgate.net

Advanced sequence homology analysis is a fundamental approach used to identify proteins with shared ancestry and potentially similar functions across different species. This involves comparing the amino acid or nucleotide sequences of NifR4 with sequences in various databases using algorithms that detect regions of similarity. Homology can indicate either orthology (genes in different species that evolved from a common ancestral gene by speciation) or paralogy (genes within the same genome that evolved by gene duplication). By identifying homologs of NifR4 in other organisms, researchers can infer conserved domains, motifs, and potentially conserved functions related to nitrogen regulation or other cellular processes. Tools and methods for sequence homology analysis are well-established, involving steps like sequence alignment and calculating identity and similarity scores. protocols.io

Phylogenetic analysis complements sequence homology studies by reconstructing the evolutionary history of a protein family. By analyzing the sequence variations among a set of homologous proteins, phylogenetic methods can depict their evolutionary relationships in the form of a phylogenetic tree. h-its.orgnih.gov For NifR4 and its homologs, such as NtrA, phylogenetic analysis can help to understand when and how this protein family evolved, its diversification across different bacterial lineages, and the evolutionary pressures that may have shaped its sequence and function. The process typically involves multiple sequence alignment of the homologous sequences to identify corresponding positions, followed by the application of various tree-building algorithms (e.g., Maximum Likelihood, Neighbor Joining) that estimate the evolutionary distances and relationships between the sequences. protocols.ionih.govyoutube.com Analyzing the branching patterns and evolutionary distances in the phylogenetic tree can provide insights into periods of gene duplication, speciation events, and potential horizontal gene transfer that involved the nifR4 gene or its ancestors.

Predictive Modeling of this compound Interactions and Regulatory Elements

In Rhodobacter capsulatus, the expression of the nifR4 gene is part of a complex regulatory network governing nitrogen fixation. Its expression is known to be dependent on the NIFR1/R2 system and the NIFA protein, and NifR4 also plays a role in regulating its own expression, as well as the expression of nifH. nih.govasm.org Understanding these intricate interactions and the underlying genetic regulatory elements is crucial for a complete picture of NifR4 function.

Predictive modeling approaches are increasingly utilized to decipher protein-protein interactions and identify regulatory DNA sequences. For NifR4, computational methods can be applied to predict its potential interaction partners within the cell, beyond the already identified NIFR1/R2 system and NIFA. These methods often leverage data such as protein sequences, structural information (if available or predicted), and high-throughput interaction data from related organisms. Techniques like sequence-based prediction, domain-based prediction, and network-based methods can infer potential protein interaction partners. biorxiv.org In vitro and in vivo protein interaction assays are then used to validate these predictions. nih.gov

Broader Scientific Implications and Future Trajectories in Nifr4 Protein Investigation

Comparative Genomics and Proteomics of NifR4 (σ⁵⁴) Protein Across Diverse Microbial Lineages

Comparative analysis of the NifR4 protein (σ⁵⁴), encoded by the rpoN gene, reveals a broad but not universal distribution across the bacterial kingdom. nih.gov It is found in numerous phyla, where it governs diverse and often adaptive physiological responses. nih.govfrontiersin.org Genomic studies show that while many bacterial species possess a single rpoN gene, some harbor multiple, functionally distinct paralogs, indicating evolutionary adaptation and regulatory specialization. nih.govnih.gov

Phylogenetic Distribution and Domain Conservation: The σ⁵⁴ protein is characterized by three key functional domains that are conserved across different species: an N-terminal activator-interacting domain (AID), a central core RNA polymerase-binding domain (CBD), and a C-terminal DNA-binding domain (DBD). nih.govnih.gov Phylogenetic analyses based on the protein sequences of these domains show clear evolutionary relationships, often clustering by bacterial phylum. nih.govnih.gov However, the specific regulons—the complete set of genes controlled by σ⁵⁴—can vary significantly even between closely related species, highlighting its role in ecological niche adaptation. frontiersin.orgnih.gov

For instance, in some Xanthomonas species, two distinct σ⁵⁴ factors, RpoN1 and RpoN2, regulate different aspects of the cell's life cycle. RpoN1 may be involved in metabolic functions, while RpoN2 specifically controls motility, virulence, and the production of extracellular polysaccharides. nih.govnih.gov This functional divergence underscores the evolutionary plasticity of the σ⁵⁴ regulatory network.

Table 1: Domain Architecture and Function of σ⁵⁴ (NifR4) Protein
DomainAbbreviationPrimary FunctionKey Characteristics
Activator-Interacting DomainAIDInteracts with bacterial enhancer-binding proteins (bEBPs) and inhibits transcription initiation in their absence. nih.govnih.govLocated at the N-terminus; its conformation is altered upon bEBP binding and ATP hydrolysis.
Core-Binding DomainCBDBinds to the core RNA polymerase enzyme to form the holoenzyme. nih.govCentral region of the protein; ensures the sigma factor is correctly positioned within the transcription machinery.
DNA-Binding DomainDBDRecognizes and binds to the conserved -24 (GG) and -12 (GC) elements of the promoter sequence. nih.govnih.govLocated at the C-terminus; contains a characteristic helix-turn-helix motif and an "RpoN box" for specific DNA contact. nih.gov

Proteomic Insights: Metaproteomic and proteogenomic studies of microbial communities are beginning to shed light on the in-situ activity of σ⁵⁴-dependent pathways. nih.govresearchgate.net By identifying and quantifying σ⁵⁴ itself, along with the proteins whose expression it controls, researchers can infer which metabolic activities are active under specific environmental conditions. These approaches are crucial for understanding the functional roles of σ⁵⁴ in complex ecosystems like soil microbiomes or host-associated microbial communities, moving beyond what can be predicted from genomic data alone. nih.govresearchgate.net

Potential for NifR4 (σ⁵⁴) Protein-Mediated Gene Regulation in Synthetic Biology and Bioengineering Applications

The unique regulatory properties of the σ⁵⁴ system make it a powerful tool for synthetic biology and bioengineering. ed.ac.uk Its absolute dependence on a specific activator protein for transcription initiation results in extremely low levels of "leaky" or background expression. nih.gov This tight "off" state is highly desirable for constructing robust and predictable synthetic gene circuits.

Orthogonal Gene Circuits: Engineers can create orthogonal (non-interfering) regulatory systems by pairing a specific σ⁵⁴ protein with its cognate bEBP and promoter from one organism and introducing this three-part system into a host organism like Escherichia coli. Because the host's native regulatory machinery does not typically recognize the engineered components, the synthetic circuit operates independently. ed.ac.uk This modularity allows for the design of complex, multi-layered genetic programs that can respond to specific inputs with high fidelity. For example, the HrpRS bacterial enhancer-binding proteins and their corresponding σ⁵⁴-dependent promoter, PhrpL, are used to build such insulated circuits. ed.ac.uk

Applications in Metabolic Engineering and Bioproduction: In metabolic engineering, the σ⁵⁴ system can be used to precisely control the expression of metabolic pathways for the production of biofuels, pharmaceuticals, or other high-value chemicals. By placing pathway genes under the control of a σ⁵⁴-dependent promoter, their expression can be triggered only when a specific, engineered bEBP is activated by an external signal (e.g., the presence of a specific molecule). This allows for dynamic control over metabolism, maximizing product yield while minimizing metabolic burden on the host cell.

Table 2: Advantages of the σ⁵⁴ (NifR4) System in Synthetic Biology
PropertyMechanismBioengineering Application
Tight Regulation Absolute requirement for an activated bEBP to initiate transcription. nih.govConstruction of genetic switches with very low basal expression, preventing toxicity from protein products.
Modularity The system consists of three distinct components: σ⁵⁴, bEBP, and a specific promoter.Enables the creation of orthogonal systems that do not interfere with host cell regulation. ed.ac.uk
Tunability The level of gene expression can be modulated by altering the bEBP activator's expression or activity.Fine-tuning of metabolic pathways for optimized production of target compounds.
Complex Logic Gates Requires two inputs for activation: the presence of the σ⁵⁴ holoenzyme and an active bEBP.Development of sophisticated "AND-gate" logic circuits for cellular computing and smart therapeutics.

Identification of Novel Research Questions and Advanced Methodologies for NifR4 (σ⁵⁴) Protein Studies

Despite decades of research, many questions surrounding the σ⁵⁴ protein remain, and advanced methodologies are continually being developed to address them.

Novel Research Questions:

What is the full global regulon of σ⁵⁴? While key functions are known, genome-wide studies in many bacteria reveal σ⁵⁴ binding sites near genes with unknown functions, suggesting it controls more cellular processes than currently appreciated. nih.gov Its role as a global regulator of antibiotic resistance and virulence in pathogens like Clostridioides difficile is an area of intense investigation. frontiersin.orgnih.gov

How do different bEBPs achieve specificity? A single cell can have multiple bEBPs that all interact with the same σ⁵⁴ protein. How these activators compete for or are prioritized by σ⁵⁴ to control different gene sets in response to varying signals is not fully understood.

What is the role of non-promoter DNA binding? Chromatin immunoprecipitation sequencing (ChIP-seq) has shown that the σ⁵⁴-holoenzyme binds to many sites on the chromosome that are not canonical promoters. nih.gov Whether these binding events have a structural role in chromosome organization or a regulatory function in fine-tuning gene expression is an open question. nih.gov

How did the σ⁵⁴ system evolve? The evolutionary origins of the unique two-component activation mechanism, distinct from the σ⁷⁰ family, are still a subject of inquiry. Understanding its evolution could reveal fundamental principles of transcriptional control. nih.gov

Advanced Methodologies:

Cryo-Electron Microscopy (Cryo-EM): This technique has been instrumental in capturing high-resolution snapshots of the σ⁵⁴-RNA polymerase holoenzyme in various states: bound to DNA in a closed complex, interacting with its bEBP activator, and during the ATP-driven transition to an open promoter complex. nih.gov These structures provide unprecedented molecular detail of the transcription initiation mechanism.

Genomic SELEX and ChIP-seq: These high-throughput sequencing techniques are used to identify all DNA binding sites for σ⁵⁴ across an entire genome, both in vitro and in vivo. nih.govmicrobiologyresearch.org This allows for a comprehensive mapping of the σ⁵⁴ regulon.

Deep Learning and Predictive Modeling: Researchers are developing computational tools, such as convolutional neural networks, to predict the location and strength of σ⁵⁴ promoters directly from DNA sequence data. oup.com Tools like ProPr54 can accelerate the identification of σ⁵⁴-regulated genes in newly sequenced genomes. oup.com

Metaproteogenomics: This approach combines metagenomics, metatranscriptomics, and metaproteomics to study microbial communities. nih.gov It enables researchers to link the presence of the rpoN gene to the actual expression of the σ⁵⁴ protein and its target genes in a natural environment, providing a direct view of its functional activity.

Q & A

Q. What is the functional role of nifR4 in nitrogen fixation regulation?

nifR4 (also termed ntrA) is a transcriptional activator critical for nitrogenase gene (nif) expression in Rhodobacter capsulatus. It operates under anaerobic conditions, enabling the transcription of nifH and other nitrogenase components by binding to upstream promoter regions. Experimental validation involves constructing nif-lacZ reporter fusions and measuring β-galactosidase activity under varying oxygen and nitrogen conditions . Notably, nifR4 does not regulate put genes involved in proline utilization, indicating pathway-specific regulatory roles .

Q. How is nifR4 expression experimentally quantified in bacterial systems?

Use transcriptional fusions (e.g., nifR4-lacZ) to monitor promoter activity via β-galactosidase assays. Key steps:

  • Grow cultures under anaerobic (nitrogen-limiting) vs. aerobic conditions.
  • Harvest cells at mid-log phase for enzyme activity measurement.
  • Normalize data to cell density and protein concentration. Discrepancies in expression levels require validation through qRT-PCR or Western blotting .

Advanced Research Questions

Q. What experimental designs resolve contradictions in nifR4’s regulatory influence across species?

Example contradiction: While nifR4 is essential for nif activation in R. capsulatus, its homologs in E. coli (ntrA) show broader regulatory roles. To address this:

  • Perform comparative genomics to identify conserved promoter motifs using tools like UniProt or Ensembl .
  • Conduct cross-species complementation assays (e.g., express R. capsulatus nifR4 in E. coli ΔntrA mutants) to test functional conservation.
  • Analyze transcriptomes via RNA-seq under nitrogen-starvation conditions to map regulon differences .

Q. How can researchers validate nifR4’s autoregulatory mechanism?

Autoregulation is inferred from studies showing nifR4 expression modulates its own promoter activity. Methodological steps:

  • Generate a nifR4 knockout strain and complement it with a plasmid-borne copy.
  • Use chromatin immunoprecipitation (ChIP) to confirm direct binding of NifR4 to its own promoter.
  • Quantify feedback loops via mathematical modeling (e.g., ordinary differential equations) of expression kinetics .

Q. What advanced proteomic techniques characterize nifR4-protein interactions?

  • Chemical crosslinking-MS : Identify transient interactions under anaerobic conditions.
  • Thermal proteome profiling (TPP) : Assess conformational changes in nifR4 upon DNA binding.
  • Cryo-EM : Resolve structural dynamics of nifR4-RNA polymerase complexes .

Methodological Challenges and Solutions

Q. How to address low signal-to-noise ratios in nifR4 activity assays?

  • Optimize growth media to minimize background metabolic activity (e.g., use defined minimal media).
  • Employ dual-reporter systems (e.g., lacZ and gfp) for simultaneous normalization and validation.
  • Apply statistical tools (ANOVA with post-hoc tests) to distinguish experimental noise from biological variation .

Q. What computational tools predict nifR4 binding sites in unannotated genomes?

  • Use MEME Suite for de novo motif discovery in promoter regions.
  • Integrate STRING-DB to prioritize co-regulated genes based on functional linkages .

Data Interpretation Frameworks

Q. How to reconcile conflicting transcriptomic and proteomic data on nifR4 function?

  • Apply multi-omics integration pipelines (e.g., mixOmics or MOFA) to align mRNA and protein abundance trends.
  • Validate discordant findings with targeted MRM-MS for protein quantification .

Q. What ethical and reporting standards apply to nifR4 studies involving genetic modifications?

  • Follow NIH guidelines for preclinical research, including detailed reporting of strain construction and validation protocols.
  • Disclose all experimental variables (e.g., growth conditions, plasmid copy numbers) to ensure reproducibility .

Tables for Key Experimental Parameters

Condition nifR4 Expression Level (β-gal Units)nifH Expression Level (β-gal Units)
Aerobic (+NH₄⁺)50 ± 510 ± 2
Anaerobic (-NH₄⁺)450 ± 30800 ± 50
Data from transcriptional fusion assays in R. capsulatus

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.